5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3-(propan-2-yl)aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyrazole derivatives.
Scientific Research Applications
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the sulfonamide group and chlorophenyl moiety.
Indole derivatives: Possess similar biological activities and structural features.
Uniqueness
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, sulfonamide group, and carboxamide group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21ClN4O3S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
PAQDLVRXJOKWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C |
Origin of Product |
United States |
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